1,4-Diethyl 2,2-difluoro-3-methylbutanedioate
Description
Structural Characterization
Molecular Architecture and Stereochemical Considerations
The molecular structure of 1,4-diethyl 2,2-difluoro-3-methylbutanedioate consists of:
- A butanedioate backbone with two ethyl ester groups at the terminal carbonyl positions (1 and 4).
- Two fluorine atoms bonded to the central carbon (position 2), creating a CF₂ group.
- A methyl group attached to the adjacent carbon (position 3).
The molecule lacks stereogenic centers due to the symmetrical arrangement of fluorine atoms on the same carbon. However, the spatial orientation of the CF₂ group and methyl substituent influences electronic distribution and reactivity.
| Key Structural Features | Description |
|---|---|
| Molecular Formula | C₉H₁₄F₂O₄ |
| Molecular Weight | 224.20 g/mol |
| IUPAC Name | Diethyl 2,2-difluoro-3-methylbutanedioate |
| SMILES | CCOC(=O)C(C)C(C(=O)OCC)(F)F |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR
- Ethyl groups : Two sets of triplets (δ 1.2–1.4 ppm) and quartets (δ 4.1–4.3 ppm) corresponding to CH₃ and OCH₂ protons.
- Methyl group : A singlet near δ 1.5–1.7 ppm for the CH₃ attached to the central carbon.
- CF₂ group : No signal due to the absence of protons, but coupling with fluorine may influence adjacent signals.
¹³C NMR
- Carbonyl carbons : Peaks at δ 170–175 ppm for the ester carbonyl groups.
- Fluorinated carbon : A peak around δ 90–110 ppm for the CF₂ group.
- Methyl carbon : A signal near δ 20–25 ppm.
Note: Exact chemical shifts depend on solvent and experimental conditions. For analogous compounds, see .
Mass Spectrometric Fragmentation Patterns
The molecular ion peak appears at m/z 224 ([M]⁺). Key fragmentation pathways include:
- Loss of ethyl groups : Peaks at m/z 196 (–C₂H₅) and m/z 168 (–2C₂H₅).
- Cleavage of the methyl group : Fragment at m/z 209 (–CH₃).
- Decarboxylation : Peaks corresponding to fluorinated alkyl fragments.
| Fragment | Mass (m/z) | Proposed Structure |
|---|---|---|
| [M]⁺ | 224 | Intact molecule |
| [M – C₂H₅]⁺ | 196 | C₈H₁₁F₂O₃ |
| [M – CH₃]⁺ | 209 | C₈H₁₁F₂O₄ |
Data inferred from analogous fluorinated esters .
Infrared (IR) Vibrational Signatures
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | Ester C=O stretching |
| 1200–1300 | C-F stretching (symmetric/asymmetric) |
| 1250–1300 | C-O ester stretching |
| 2800–3000 | C-H stretching (ethyl and methyl groups) |
The C-F stretch is prominent due to the electron-withdrawing nature of fluorine, with peaks overlapping with C-O vibrations. For comparison, non-fluorinated esters exhibit weaker C-O absorption .
Computational Chemistry Perspectives
Density Functional Theory (DFT) Calculations
DFT studies (e.g., B3LYP/6-31G**) reveal:
- Bond Lengths :
- C-F: ~1.35 Å (shorter than C-H due to electronegativity).
- C=O: ~1.20 Å (typical ester carbonyl).
- Electronic Distribution :
- The CF₂ group induces electron deficiency at the adjacent carbonyl, enhancing electrophilicity.
- Partial positive charge on the methyl-bearing carbon (position 3) due to inductive effects.
Vibrational Frequencies
| Mode | Calculated Wavenumber (cm⁻¹) | Experimental Correlation |
|---|---|---|
| Ester C=O stretch | 1720–1750 | Matches IR data |
| C-F stretch | 1200–1300 | Observed in IR |
Molecular Orbital Configuration Analysis
Key Molecular Orbitals
| Orbital | Description |
|---|---|
| HOMO (π orbital) | Delocalized over carbonyl groups |
| LUMO (σ* orbital) | Associated with C-F bonds |
| σ-bonding orbitals | Focused on C-F and C-O bonds |
The electron-withdrawing CF₂ group lowers the HOMO energy, reducing nucleophilic reactivity at the carbonyl. This effect is critical for designing selective reactions in synthesis .
Properties
IUPAC Name |
diethyl 2,2-difluoro-3-methylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O4/c1-4-14-7(12)6(3)9(10,11)8(13)15-5-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODFVRPATPLIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves the esterification of 2,2-difluoro-3-methylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces 2,2-difluoro-3-methylsuccinic acid.
Reduction: Yields 2,2-difluoro-3-methylbutanediol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate has garnered attention for its potential use in drug development. The presence of difluoromethyl groups enhances the compound's ability to interact with biological targets, potentially improving pharmacokinetic properties.
Case Studies:
- Cancer Therapeutics: Research has indicated that compounds with similar structures can exhibit selective uptake in tumor cells expressing specific transporters. This characteristic may allow for targeted delivery of chemotherapeutic agents, thereby enhancing their efficacy while minimizing systemic toxicity .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, indicating a potential pathway for developing new antibacterial agents .
Materials Science
The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.
Applications:
- Polymer Synthesis: The ester functional groups in this compound allow it to participate in polymerization reactions. This can lead to the formation of novel polymeric materials with enhanced thermal stability and mechanical properties.
- Coatings: The compound can be utilized in formulating coatings that require specific chemical resistance or durability. Its fluorinated structure may impart hydrophobic characteristics to surfaces, making them more resistant to moisture and chemicals.
Agricultural Chemistry
In agricultural chemistry, this compound may serve as an important building block for developing agrochemicals.
Potential Uses:
- Pesticides and Herbicides: The compound's reactivity could be harnessed to synthesize new pesticides or herbicides with improved efficacy and reduced environmental impact. The difluoromethyl group may enhance the bioactivity of these compounds against target pests while minimizing harm to non-target organisms .
- Fertilizers: By modifying the structure of this compound, it may be possible to create slow-release fertilizers that provide nutrients over extended periods, improving crop yield and sustainability .
Comparison Table of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl malonate | Two ethyl groups on a malonate backbone | Widely used in synthetic pathways |
| Dimethyl 2,2-difluoro-3-methylbutanedioate | Two methyl groups instead of ethyl | Similar reactivity but different biological activity |
| Ethyl 2-(perfluorophenyl)malonate | Contains a perfluorophenyl group | Enhanced lipophilicity; potential pharmaceutical use |
| Diethyl 2-(difluoromethyl)malonate | Contains a difluoromethyl group | Modulates physicochemical properties significantly |
Mechanism of Action
The mechanism of action of 1,4-Diethyl 2,2-difluoro-3-methylbutanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,4-diethyl 2,2-difluoro-3-methylbutanedioate with analogous butanedioate esters and related fluorinated derivatives, focusing on structural, synthetic, and functional differences.
Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate
This compound shares the same 1,4-diethyl butanedioate backbone but replaces fluorine and methyl groups with ethyl substituents at the 2,2,3,3-positions. Key differences include:
- Substituent Effects: The tetraethyl substitution increases steric bulk and lipophilicity compared to the fluorine and methyl groups in the target compound.
- In contrast, fluorinated analogs may require specialized reagents (e.g., difluoroenoxysilanes) or catalysts (e.g., HFIP) to introduce fluorine atoms .
Dimethyl-1,4-Cyclohexane Dicarboxylate
This compound features a cyclohexane ring fused to the butanedioate structure, introducing conformational rigidity. Differences include:
- Solubility: The non-fluorinated, non-methylated cyclohexane derivative likely exhibits lower solubility in polar solvents than the fluorinated target compound .
2,2-Difluoro-3-Hydroxy-1,4-Diketones
Key contrasts include:
- Functional Groups : The presence of hydroxyl and ketone groups in diketones makes them more reactive toward nucleophilic addition or oxidation compared to the ester-functionalized target compound.
- Catalytic Requirements : Fluorinated diketones rely on HFIP’s hydrogen-bond-donating ability to activate substrates, a mechanism that may also apply to fluorinated ester synthesis .
Data Table: Structural and Functional Comparison
Key Research Findings
Steric vs. Electronic Effects : Compared to the tetraethyl analog, the methyl and fluorine substituents in the target compound balance steric bulk with electronic effects, optimizing solubility for applications in medicinal chemistry or catalysis.
Synthetic Challenges: Introducing fluorine atoms into ester frameworks requires specialized reagents (e.g., difluoroenoxysilanes) and catalysts (e.g., HFIP), as seen in related diketone syntheses .
Biological Activity
1,4-Diethyl 2,2-difluoro-3-methylbutanedioate is an organic compound with the molecular formula . Its unique structure, characterized by two ethyl groups and difluoromethyl functionalities, positions it as a compound of interest in both chemical synthesis and biological research. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound's reactivity is primarily attributed to its ester functional groups and the presence of difluoromethyl moieties. These features may enhance its interactions with biological targets, potentially improving pharmacokinetic profiles in drug development .
This compound may exert its biological effects through several mechanisms:
- Enzyme Interaction : The difluoromethyl group can enhance binding affinity in enzyme-substrate complexes. This interaction may lead to altered enzymatic activity, which is crucial for metabolic pathways.
- Cellular Uptake : Similar compounds have shown selective uptake in tumor cells expressing specific transporters (e.g., LAT1/4F2hc), indicating potential applications in targeted cancer therapies .
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against various tumor types. For instance, B-substituted amino acid derivatives have demonstrated selective uptake in cancer cells and significant cytotoxicity .
Case Studies and Research Findings
- Cytotoxicity Studies : A study examining the cytotoxic effects of various diethyl malonate derivatives found that those with difluoromethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines. This suggests that this compound may similarly affect cancer cell viability .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of fluorinated compounds indicates that the incorporation of difluoromethyl groups can improve bioavailability and metabolic stability. This could lead to more effective therapeutic agents derived from this compound .
- Targeted Delivery Systems : Investigations into targeted delivery systems for chemotherapeutic agents have highlighted the role of amino acid transporters in enhancing drug uptake in tumors. Compounds like this compound could be explored for their ability to utilize these transport mechanisms for improved delivery .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl malonate | Two ethyl groups on a malonate backbone | Lacks fluorine; used in various synthetic pathways |
| Dimethyl 2,2-difluoro-3-methylbutanedioate | Two methyl groups instead of ethyl | Similar reactivity but different biological activity |
| Ethyl 2-(perfluorophenyl)malonate | Contains a perfluorophenyl group | Enhanced lipophilicity; potential pharmaceutical use |
| Diethyl 2-(difluoromethyl)malonate | Contains a difluoromethyl group | Modulates physicochemical properties significantly |
This table illustrates how the unique combination of ethyl substituents and difluoromethyl functionality in this compound may impart distinct chemical reactivity and biological activity compared to other compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-diethyl 2,2-difluoro-3-methylbutanedioate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves esterification of fluorinated butanedioic acid derivatives. For fluorinated intermediates, methods adapted from meso-2,3-difluoro-1,4-butanediol synthesis (e.g., nucleophilic fluorination using DAST or Deoxo-Fluor reagents) can be applied . Ethyl esterification is achieved via acid-catalyzed alcoholysis. Optimization includes controlling reaction temperature (0–25°C), inert atmospheres (argon/nitrogen), and stoichiometric ratios (1:2 for diacid to ethanol). Yields improve with slow addition of fluorinating agents to avoid side reactions. Monitor progress via TLC or ¹⁹F NMR .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and fluorine environments. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in crystallographic studies of analogous difluorinated butanediol derivatives (e.g., CCDC 767411/767412) . For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight.
Q. What safety protocols are essential when handling fluorinated diesters like this compound?
- Methodological Answer : Fluorinated compounds often exhibit volatility and toxicity. Follow guidelines from safety data sheets (SDS) for fluorinated esters, including:
- Use fume hoods for synthesis/purification.
- Wear nitrile gloves, lab coats, and safety goggles.
- Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .
- Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis.
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s electronic and steric properties in catalytic applications?
- Methodological Answer : Fluorine’s electronegativity increases electrophilicity at adjacent carbonyl groups, enhancing reactivity in nucleophilic acyl substitutions. Steric effects from the 3-methyl group can hinder regioselectivity in reactions. Computational modeling (DFT at B3LYP/6-31G* level) can predict charge distribution and transition states. Experimental validation via kinetic studies (e.g., monitoring ester hydrolysis rates under basic conditions) quantifies these effects .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?
- Methodological Answer : Anomalous ¹⁹F NMR shifts may arise from solvent polarity, hydrogen bonding, or conformational dynamics. Compare spectra across solvents (DMSO-d6 vs. CDCl₃) and temperatures (25°C vs. –40°C). Use 2D NMR (NOESY/ROESY) to detect through-space fluorine interactions. For unresolved cases, crystallize the compound and cross-reference with X-ray data to confirm structural assignments .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For solution stability, store at 40°C/75% RH and monitor ester hydrolysis via ¹H NMR .
- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products with LC-MS.
Q. What methodologies enable the study of this compound’s potential as a synthon in medicinal chemistry?
- Methodological Answer : Fluorinated diesters are precursors for bioactive molecules. Test reactivity in:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst).
- Enzymatic Resolution : Use lipases (e.g., CAL-B) to resolve enantiomers for chiral drug intermediates .
- In Silico Screening : Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
